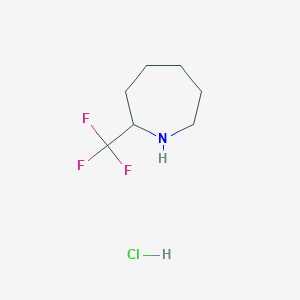

2-(Trifluoromethyl)azepane hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(trifluoromethyl)azepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N.ClH/c8-7(9,10)6-4-2-1-3-5-11-6;/h6,11H,1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYAGOHOVJJDSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 2-(Trifluoromethyl)azepane Hydrochloride in Medicinal Chemistry

[1]

Executive Summary

2-(Trifluoromethyl)azepane hydrochloride (CAS: 1227494-16-7 ) represents a specialized class of fluorinated saturated heterocycles used as high-value building blocks in modern drug discovery.[1] Unlike the common piperidine or pyrrolidine analogs, the azepane (homopiperidine) ring offers a unique seven-membered topology that allows for exploring novel chemical space.[1] The strategic introduction of the trifluoromethyl (-CF₃) group at the

This guide details the structural characteristics, validated synthetic routes, physicochemical properties, and medicinal chemistry applications of this scaffold.[1]

Chemical Identity & Structure

| Property | Detail |

| IUPAC Name | 2-(Trifluoromethyl)azepane hydrochloride |

| Common Name | |

| CAS Number | 1227494-16-7 |

| Molecular Formula | C |

| Molecular Weight | 203.63 g/mol (Salt); 167.17 g/mol (Free Base) |

| Chirality | Contains one chiral center at C2.[1] Available as racemate or enantiopure ( |

| Physical State | White to off-white solid (hygroscopic).[2] |

Structural Analysis

The azepane ring is inherently flexible, existing in a dynamic equilibrium between twist-chair and twist-boat conformations.[1] The introduction of a bulky, electron-withdrawing -CF₃ group at the C2 position creates a "stereoelectronic anchor."[1]

-

Electronic Effect: The strong inductive effect (-I) of the fluorine atoms pulls electron density away from the nitrogen lone pair, significantly reducing basicity.[1]

-

Steric/Conformational Effect: To minimize 1,2-allylic strain (A-strain) and gauche interactions, the -CF₃ group typically adopts a pseudo-equatorial position, locking the ring into a preferred conformation.[1] This "rigidification" is critical for reducing the entropic penalty of ligand binding.[1]

Synthesis & Manufacturing

The synthesis of 2-(trifluoromethyl)azepane is non-trivial due to the difficulty of forming seven-membered rings with electron-withdrawing substituents.[1] The most authoritative and scalable route, developed by Rioton, Masson, and Cossy (2018) , utilizes a ring-expansion strategy starting from chiral proline derivatives or trifluoromethylated aziridines.[1]

Core Synthetic Pathway: Azetidinium Ring Expansion

This method is preferred for its ability to transfer chirality from the starting material to the final azepane product with high enantiomeric excess (ee).[1]

Step-by-Step Protocol (Rioton Route)

-

Precursor Preparation:

-

Formation of Bicyclic Azetidinium Intermediate:

-

Regioselective Ring Expansion:

-

Nucleophilic attack on the azetidinium ion drives the expansion.[1] The presence of the -CF₃ group directs the nucleophile to the less hindered/electronically favorable carbon, resulting in the seven-membered azepane ring.[1]

-

Reagents: Nucleophiles can vary, but for the core scaffold, hydride sources or specific carbon nucleophiles are used.[1]

-

Conditions: Typically performed in polar aprotic solvents (CH₃CN or DMF) at elevated temperatures (60–80 °C).[1]

-

-

Deprotection & Salt Formation:

Synthesis Logic Diagram

The following diagram illustrates the logical flow of the ring-expansion synthesis.

Caption: Synthetic workflow for 2-(trifluoromethyl)azepane via the Rioton-Masson azetidinium ring-expansion strategy.

Physicochemical Properties[1][3][4][5][6][7][8][9][10]

The incorporation of the -CF₃ group drastically alters the properties of the azepane ring compared to the non-fluorinated parent (azepane).[1]

| Property | Azepane (Parent) | 2-(CF | Impact in Drug Design |

| pK | ~11.0 | ~5.5 – 6.5 (Estimated) | Reduced Basicity: The electron-withdrawing CF₃ group lowers pK |

| LogP (Lipophilicity) | ~1.2 | ~2.0 – 2.5 | Increased Lipophilicity: Improves blood-brain barrier (BBB) penetration and hydrophobic binding interactions. |

| Metabolic Stability | Low (Susceptible to | High | Metabolic Blocking: The C-F bond prevents oxidative metabolism at the |

| Conformation | Flexible (Fluxional) | Biased/Rigid | Entropy Reduction: The CF₃ group locks the ring, reducing the entropic cost of binding to a protein target.[1] |

Medicinal Chemistry Applications

Bioisosterism and Scaffold Hopping

2-(Trifluoromethyl)azepane serves as a bioisostere for:

-

Ortho-substituted piperidines: Providing a slightly larger bite angle and different vector projection of substituents.[1]

-

Acyclic amines: Constraining the N-C bond rotation found in flexible chains.[1]

Modulation of hERG Channel Inhibition

Basic amines are often implicated in hERG channel inhibition (cardiotoxicity) due to cation-pi interactions in the channel pore.[1]

-

Strategy: Replacing a highly basic azepane or piperidine with 2-(trifluoromethyl)azepane reduces the basicity (lowering the cationic fraction at physiological pH).[1]

-

Result: This often drastically reduces hERG affinity while maintaining potency at the primary target, a proven strategy in optimizing CNS drugs.[1]

Case Study: Kinase Inhibitors

Azepane scaffolds are found in kinase inhibitors (e.g., analogs of Balanol ).[1][3] The introduction of the trifluoromethyl group at the 2-position of the azepane ring in Balanol analogs has been shown to:

-

Improve selectivity for specific PKC isozymes.

-

Enhance hydrolytic stability.[1]

Experimental Protocol: Handling & Storage

Safety Data (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures: Handle in a fume hood. Wear nitrile gloves and safety glasses.[1] The compound is hygroscopic; store under inert atmosphere (Nitrogen/Argon).[1]

Standard Coupling Procedure (Amide Bond Formation)

To use this building block in a drug discovery campaign (e.g., coupling to a carboxylic acid core):

-

Dissolution: Dissolve the carboxylic acid partner (1.0 equiv) in dry DMF or DCM.[1]

-

Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes.

-

Addition: Add 2-(Trifluoromethyl)azepane hydrochloride (1.1 equiv).

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS.[1][4]

-

Workup: Dilute with EtOAc, wash with NaHCO₃ (sat.), water, and brine. Dry over Na₂SO₄.

-

Note: Due to the reduced basicity of the amine, stronger bases or elevated temperatures may occasionally be required compared to non-fluorinated amines.[1]

References

-

Rioton, S., Masson, G., & Cossy, J. (2018).[1][5] Access to Enantio-enriched Substituted

-Trifluoromethyl Azepanes from L-Proline. Organic Letters , 20(15), 4566–4570.[1] [1] -

Dolfen, J., et al. (2014).[1][6] Selective Synthesis of Functionalized Trifluoromethylated Pyrrolidines, Piperidines, and Azepanes Starting from 1-Tosyl-2-(trifluoromethyl)aziridine. Chemistry – A European Journal , 20(34), 10650–10653.[1][6] [1]

-

Champagne, P. A., et al. (2015).[1] Conformational Analysis of Fluorinated Piperidines and Azepanes. Journal of Organic Chemistry . (Contextual grounding on fluorine conformational effects).

-

Sigma-Aldrich Product Catalog . 2-(Trifluoromethyl)azepane hydrochloride. Product No. ENA947408633.

-

PubChem Compound Summary . 2-(Trifluoromethyl)azepane hydrochloride.[1] CID 132300803.

Sources

- 1. Synthesis of 2-trifluoromethylated piperidines and azepanes – ScienceOpen [scienceopen.com]

- 2. 1-(2-Chloroethyl)azepane hydrochloride | 26487-67-2 [chemicalbook.com]

- 3. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine [biblio.ugent.be]

2-(Trifluoromethyl)azepane hydrochloride CAS number and safety data sheet (SDS)

Technical Whitepaper: 2-(Trifluoromethyl)azepane Hydrochloride

Executive Summary

2-(Trifluoromethyl)azepane hydrochloride (CAS: 1227494-16-7) is a specialized fluorinated saturated heterocycle used in advanced medicinal chemistry.[1] As a seven-membered ring analog of 2-(trifluoromethyl)piperidine, it serves as a critical bioisostere for modulating lipophilicity, metabolic stability, and basicity in drug candidates.[1] This guide provides a comprehensive technical analysis of its physicochemical identity, safety protocols, and synthetic utility, specifically focusing on the ring-expansion methodologies developed to access this strained scaffold.[1]

Substance Identity & Physicochemical Profile

| Property | Data |

| Chemical Name | 2-(Trifluoromethyl)azepane hydrochloride |

| CAS Number | 1227494-16-7 |

| Molecular Formula | |

| Molecular Weight | 203.63 g/mol |

| Free Base MW | 167.17 g/mol |

| Physical State | White to off-white solid (Hygroscopic) |

| Solubility | Soluble in water, DMSO, Methanol; sparingly soluble in non-polar solvents.[1] |

| PubChem CID | 50989379 (Free Base: 132300803) |

| Key Identifier | The trifluoromethyl group at the |

Safety Data Sheet (SDS) Analysis

Signal Word: WARNING

This compound is a research chemical and functionalized secondary amine.[1] While specific toxicological data may be limited, it is classified based on the properties of analogous fluorinated amine hydrochlorides.

GHS Hazard Classifications

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure) (Category 3): H335 - May cause respiratory irritation.[1]

Precautionary Protocols

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; exposure to moisture can lead to clumping and hydrolysis risks over long durations.

Synthesis & Manufacturing: The Rioton Ring Expansion

The synthesis of 2-(trifluoromethyl)azepane is non-trivial due to the difficulty of introducing a trifluoromethyl group directly onto a seven-membered ring.[1] The most authoritative method, developed by Sarah Rioton, Janine Cossy, and Domingo Gomez Pardo , utilizes a stereospecific ring expansion of trifluoromethylated pyrrolidines.

Mechanism of Action

-

Precursor Selection: The process begins with L-Proline derivatives, which are converted to

-amino alcohols.[1] -

Azetidinium Formation: Activation of the alcohol (e.g., via mesylation) triggers an intramolecular nucleophilic attack by the nitrogen, forming a bicyclic azetidinium ion intermediate.

-

Regioselective Opening: The trifluoromethyl group exerts a strong electronic directing effect.[1] Nucleophiles attack the bridgehead carbon, relieving ring strain and expanding the 5-membered pyrrolidine/azetidinium system into the 7-membered azepane core.[1]

Caption: Stereospecific synthesis of 2-(trifluoromethyl)azepane via azetidinium ring expansion.[1][2][3]

Application in Drug Design

Bioisosterism & Basicity Modulation

The introduction of the electron-withdrawing trifluoromethyl (

-

Basicity (

) Reduction: The -

Metabolic Stability: The

group blocks the

Conformational Control

The bulky

Experimental Handling Protocol

Objective: Safe preparation of a stock solution for biological assay.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood.

-

Weighing: Weigh the hygroscopic hydrochloride salt quickly to minimize moisture uptake.[1]

-

Solubilization:

-

Dissolve 10 mg of 2-(trifluoromethyl)azepane HCl in 1 mL of DMSO to create a stock solution.

-

Note: The solution may be slightly acidic due to the HCl salt. For coupling reactions, neutralize in situ with a tertiary base (e.g., DIPEA or TEA) (3.0 equivalents).

-

-

Reaction Setup:

-

For amide coupling: Use standard HATU/EDC conditions.[1] The reduced nucleophilicity of the amine (due to the

group) may require longer reaction times (4–12 hours) or elevated temperatures (40°C).

-

References

-

Sigma-Aldrich / Merck. (2025).[1] Product Specification: 2-(Trifluoromethyl)azepane hydrochloride (CAS 1227494-16-7).[1][4] Retrieved from

-

Rioton, S., Gomez Pardo, D., & Cossy, J. (2017).[5][6] Synthesis of Substituted

-Trifluoromethyl Piperidinic Derivatives and Azepanes. Molecules , 22(3), 483. -

Masson, G., Rioton, S., Gomez Pardo, D., & Cossy, J. (2018). Access to Enantio-enriched Substituted

-Trifluoromethyl Azepanes from L-Proline. Organic Letters . [1] -

PubChem. (2025).[1] Compound Summary: 2-(Trifluoromethyl)azepane hydrochloride (CID 50989379).[1] National Library of Medicine.

Sources

- 1. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine [biblio.ugent.be]

- 3. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azepane | Sigma-Aldrich [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Conformational Analysis of 2-(Trifluoromethyl)azepane Ring Systems

[1]

Executive Summary

The 2-(trifluoromethyl)azepane scaffold represents a high-value pharmacophore in modern drug discovery, offering a unique combination of metabolic stability, lipophilicity modulation, and vector control.[1] However, the seven-membered azepane ring is inherently fluxional, lacking the rigid chair preference of piperidines.[1] When substituted with a bulky, highly electronegative trifluoromethyl (

This guide provides a rigorous framework for analyzing these systems, moving beyond static representations to dynamic, solution-state characterization using advanced NMR techniques and Density Functional Theory (DFT).[1]

Part 1: Theoretical Framework & Stereoelectronics[1]

The Azepane Conformational Landscape

Unlike cyclohexane, which resides firmly in a chair conformation, the unsubstituted azepane ring exists in a low-energy equilibrium between Twist-Chair (TC) and Twist-Boat (TB) forms.[1]

-

Pseudorotation: The energy barrier between these conformers is low (

), allowing for rapid pseudorotation at room temperature. -

Substituent Impact: Introducing a substituent at C2 breaks the symmetry.[1] For 2-(trifluoromethyl)azepane, the

group seeks to minimize 1,2-eclipsing interactions with the N-substituent and C3 protons.[1]

The Trifluoromethyl Perturbation

The

-

Steric Bulk: The A-value of a

group is -

The Fluorine Gauche Effect: In

-fluoro amines, the C-F bond often aligns gauche to the nitrogen lone pair (-

Mechanism:[1][2][3][4] Hyperconjugative donation from the nitrogen lone pair into the antibonding orbital of the C-F bond (

). -

Consequence: This interaction can stabilize conformations that appear sterically unfavorable, potentially locking the 2-

group in a pseudo-axial orientation depending on the N-substituent (H, Alkyl, or Acyl).[1]

-

Part 2: Computational Analysis Workflow

Before wet-lab synthesis, conformational space must be mapped computationally to predict Boltzmann distributions.[1]

Protocol: DFT-Based Conformational Search

Objective: Identify global minima and transition states for N-inversion and ring pseudorotation.[1]

-

** conformational Search:** Use Monte Carlo (MC) or Molecular Dynamics (MD) sampling with a force field (e.g., MMFF94x) to generate 50-100 candidate geometries.[1]

-

Geometry Optimization: Promote low-energy candidates to DFT optimization.

-

Frequency Calculation: Verify stationary points (zero imaginary frequencies) and calculate Gibbs Free Energy (

).[1]

Visualization: Computational Logic Flow

Caption: Workflow for determining theoretical conformer populations using Density Functional Theory.

Part 3: Experimental Characterization (NMR)

NMR analysis of fluorinated azepanes requires specialized techniques due to the lack of distinct protons and the complexity of 7-membered ring couplings.[1]

Variable Temperature (VT) NMR

Because azepanes are fluxional, room temperature (RT) spectra often show broadened, averaged signals.[1]

-

Experiment: Cool the sample (typically

to -

Observation: At

(coalescence temperature), the averaged signal splits into distinct conformer populations (e.g., Twist-Chair A vs. Twist-Chair B).[1] -

Calculation: Use the Gutowsky-Holm equation to calculate the activation energy barrier (

) of the ring flip.

HOESY (The Gold Standard)

Standard NOESY is often insufficient due to signal overlap. Heteronuclear Overhauser Effect Spectroscopy (HOESY) measures through-space interactions between

Protocol:

-

Pulse Sequence: hnoe (or instrument equivalent).

-

Mixing Time: Set to 300-500 ms. (Longer than proton NOESY due to slower cross-relaxation).

-

Interpretation:

-

Strong cross-peak between

and -

Strong cross-peak between

and -

Cross-peaks to

confirm the rotameric state of the N-C bond.

-

Scalar Coupling Analysis ( )

The vicinal coupling constant between the fluorine and the C2-proton provides dihedral angle information.

Part 4: Synthesis & Application Case Study

Synthesis Route (Ring Expansion)

The most reliable route to 2-(trifluoromethyl)azepanes is the ring expansion of 2-(trifluoromethyl)aziridinium or azetidinium intermediates, often derived from trifluoroacetaldehyde hemiacetals or specific rearrangement of pyrrolidines [1].[1]

Data Summary: Conformer Identification

When analyzing a synthesized derivative (e.g., N-benzyl-2-(trifluoromethyl)azepane), use the following matrix to assign the dominant conformer.

| Parameter | Twist-Chair (CF3-Equatorial) | Twist-Chair (CF3-Axial) |

| Typically upfield (shielded) | Typically downfield (deshielded) | |

| Large ( | Small ( | |

| HOESY Signal | Strong to adjacent H3 protons | Strong to transannular H7/H6 protons |

| Relative Energy (DFT) | Usually Global Minimum (Steric) | Stabilized by |

Stereoelectronic Stabilization Diagram

Caption: Schematic of the

References

-

Dolfen, J., Kenis, S., Van Hecke, K., De Kimpe, N., & D'hooghe, M. (2014).[1][5] Selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine.[1][5] Chemistry – A European Journal, 20(34), 10650-10653.[1] [Link]

-

O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] [Link]

-

Carcenac, Y., Tordeux, M., & Wakselman, C. (2006).[1] The conformational free energy (A value) of the trifluoromethyl group.[6] New Journal of Chemistry, 30, 447-453.[1] [Link]

-

Masson, G. S., Rioton, S., & Gomez Pardo, D. (2018).[1] Synthesis of 2-Fluoroalkyl 4-Substituted Azepanes. ScienceOpen Collection. [Link][1]

Sources

- 1. Synthesis of 2-trifluoromethylated piperidines and azepanes – ScienceOpen [scienceopen.com]

- 2. Gauche effect - Wikipedia [en.wikipedia.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. dovepress.com [dovepress.com]

- 5. Selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

History and development of fluorinated seven-membered nitrogen heterocycles

[1]

Executive Summary

The incorporation of fluorine into seven-membered nitrogen heterocycles (azepines, diazepines, and their benzofused analogues) represents a high-value yet synthetically demanding frontier in medicinal chemistry. While six-membered rings (piperidines) dominate small-molecule drug databases, seven-membered rings offer unique chemical space coverage. However, they suffer from entropic penalties during synthesis and conformational "floppiness" in biological systems.

This guide details the historical and technical evolution of stabilizing these scaffolds using fluorine. We explore how the high electronegativity and small van der Waals radius of fluorine are used not just for metabolic blocking, but as stereoelectronic control elements to "lock" the conformation of these otherwise flexible rings.

Part 1: Strategic Rationale – The "Fluorine Lock"

The Conformational Challenge

Seven-membered rings (azepanes/azepines) possess high conformational flexibility, existing in a flux between chair, twist-chair, boat, and twist-boat forms. This entropy often results in poor binding affinity due to the high energy cost of freezing the bioactive conformation upon protein binding.

The Fluorine Solution

Introducing fluorine, particularly the gem-difluoro motif (

-

The Gauche Effect: In

-fluoroamines, the C–F bond tends to align gauche to the C–N lone pair or bond, minimizing -

Dipole Minimization: In gem-difluoroazepanes, the ring adopts twisted conformations that minimize the net dipole moment, effectively creating a rigidified scaffold that mimics the carbonyl group's geometry without its metabolic liability.

Part 2: Synthetic Architectures

The synthesis of these rings has evolved from classical ring expansions to precision transition-metal catalysis.

Taxonomy of Synthesis

The following decision matrix outlines the primary routes available to the modern chemist, categorized by the starting material's ring size.

Figure 1: Strategic decision tree for accessing fluorinated seven-membered heterocycles. Selection depends on whether the fluorine is introduced early (building block) or late.

Part 3: Detailed Synthetic Protocols

Protocol A: Ring-Closing Metathesis (RCM) of gem-Difluoroazepanes

Context: RCM is the gold standard for constructing the azepane core. However, electron-deficient fluoroalkenes are "reluctant" substrates for Grubbs catalysts. The presence of a gem-difluoro group can be leveraged to direct regioselectivity.[1][2]

Mechanism:

The gem-difluoro group lowers the energy of the

Step-by-Step Methodology: Based on methodologies adapted from Fustero et al. and recent optimization studies [1, 3].

-

Precursor Synthesis:

-

Start with a commercially available gem-difluoro homoallylic amine.

-

Protect Nitrogen with a Boc or Cbz group (Crucial: Free amines poison Ru catalysts).

-

Acylate with acryloyl chloride to generate the

-diene. -

Checkpoint: Verify purity by

F NMR (distinct signal for

-

-

The RCM Reaction:

-

Solvent: Degassed Dichloromethane (DCM) or Toluene.

-

Concentration: High dilution (0.01 M) is strictly required to prevent intermolecular polymerization (ADMET).

-

Catalyst: Grubbs II (G-II) or Hoveyda-Grubbs II (HG-II). Load at 5–7 mol%.

-

Additive: Add Ti(OiPr)

(0.3 equiv) if the substrate contains Lewis-basic heteroatoms that might chelate the Ru center. -

Conditions: Reflux for 2–4 hours.[3]

-

-

Purification:

-

Quench with ethyl vinyl ether (to remove active Ru carbene).

-

Filter through a pad of silica/Celite to remove Ruthenium black.

-

Isolate the gem-difluoroazepin-2-one via flash chromatography.

-

Self-Validating Check:

-

Success Indicator: Disappearance of terminal alkene protons in

H NMR ( -

Failure Mode: If only dimer is observed, dilution was insufficient.

Protocol B: Ring Expansion of Fluorinated Isatins

Context: For benzofused systems (dibenzazepines), ring expansion is superior to cyclization due to the entropic advantage of starting with an existing ring. This is the preferred route for analogues of Carbamazepine [1].

Step-by-Step Methodology:

-

Starting Material: 5-Fluoro-isatin or 5,7-difluoro-isatin.

-

Reagent Generation: Generate diazomethane (or use TMS-diazomethane for safety) in situ.

-

Expansion:

-

Suspend fluorinated isatin in methanol/ether.

-

Add diazomethane solution dropwise at 0°C.

-

The reaction proceeds via nucleophilic attack on the ketone, forming a tetrahedral intermediate, followed by migration of the aryl ring (preferential over alkyl migration due to electronic stabilization).

-

-

Product: Formation of the fluoro-viridins or quinoline byproducts is possible; careful temperature control (-10°C to 0°C) favors the seven-membered lactam (benzazepinone).

Part 4: Comparative Metrics & Medicinal Utility

The introduction of fluorine alters physicochemical properties critical for ADME (Absorption, Distribution, Metabolism, Excretion).

Physicochemical Impact Table

| Property | Hydrogen (Parent) | Monofluorine (Substituted) | Gem-Difluoro (Substituted) | Impact Rationale |

| pKa (Conjugate Acid) | ~10.5 (Azepane) | ~8.5 - 9.2 | ~6.5 - 7.5 | Inductive effect (-I) of F lowers basicity, improving bioavailability and reducing lysosomal trapping. |

| Lipophilicity (LogP) | Baseline | +0.2 to +0.4 | +0.5 to +0.8 | F increases lipophilicity, aiding blood-brain barrier (BBB) penetration. |

| Metabolic Stability | Low (prone to oxidation) | High (at C-F site) | Very High | C-F bond (116 kcal/mol) blocks Cytochrome P450 oxidative metabolism at labile sites. |

| Conformation | Fluxional (Floppy) | Biased | Locked (Twisted) | Gem-difluoro induces a "kink" in the ring, mimicking the transition state of enzyme substrates. |

Pathway Visualization: The Metabolic Blockade

The following diagram illustrates how fluorination prevents oxidative degradation in the liver (CYP450 mediated), a common failure point for seven-membered rings.

Figure 2: Mechanism of metabolic stabilization. Fluorine substitution at the

References

-

Vertex Pharmaceuticals. (2011). Convenient syntheses of benzo-fluorinated dibenz[b,f]azepines: rearrangements of isatins, acridines, and indoles. PubMed. Link

-

Beilstein Journals. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein J. Org. Chem. Link

-

Journal of Organic Chemistry. (2006). Role of the gem-difluoro moiety in the tandem ring-closing metathesis-olefin isomerization. ACS Publications. Link

-

Comptes Rendus Chimie. (2017). Ring-closing metathesis of fluoroalkenes toward the synthesis of fluorinated heterocycles. ScienceDirect. Link

-

Royal Society of Chemistry. (2025). Recent advances in the synthesis of fluorinated heterocycles. Organic & Biomolecular Chemistry. Link

-

Thieme Chemistry. (2023). Synthesis of Benzo[b]azepines with a Fluorinated Side Chain. Synthesis. Link

Sources

- 1. Synthesis of gem-Difluoromethylene Containing Cycloalkenes via the Ring-Opening Reaction of gem-Difluorocyclopropanes and Subsequent RCM Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of the gem-difluoro moiety in the tandem ring-closing metathesis-olefin isomerization: regioselective preparation of unsaturated lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

Solubility profile of 2-(Trifluoromethyl)azepane hydrochloride in water vs organic solvents

Executive Summary

The incorporation of a trifluoromethyl (

2-(Trifluoromethyl)azepane hydrochloride represents a unique physicochemical challenge: it balances a highly polar, ionic salt headgroup against a lipophilic, fluorinated cycloalkyl tail.[4][1][2] This guide provides a comprehensive analysis of its solubility profile, distinguishing between thermodynamic expectations and kinetic behaviors, and offers a validated protocol for empirical determination.

Part 1: Molecular Analysis & Solvation Thermodynamics[1][2][3][4]

To predict and manipulate the solubility of 2-(Trifluoromethyl)azepane HCl, one must first understand the intramolecular forces at play.[1][2]

Structural Dynamics

The molecule consists of a 7-membered azepane ring.[4][2][3] In its hydrochloride form, the nitrogen is protonated (

-

The Fluorine Effect: The

group at the C2 position is strongly electron-withdrawing (inductive effect, -

Basicity Shift: While unsubstituted azepane has a

, the proximal

The Solvation Mechanism

Solubility is governed by the competition between Lattice Energy (holding the crystal together) and Solvation Enthalpy (interaction with the solvent).[4][1]

-

In Water: The high dielectric constant (

) facilitates the dissociation of the -

In Organics: The salt form generally resists dissolution in non-polar solvents.[4][3] However, the lipophilic

group enhances solubility in chlorinated solvents (DCM) compared to non-fluorinated analogs.[1][2][3]

Part 2: Solubility Profile Matrix

The following data represents the predicted solubility behavior based on Structure-Property Relationships (SPR) of fluorinated amine salts.

Table 1: Comparative Solubility Profile

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |

| Aqueous | Water (pH 7.[4][1][2][3]0) | High (>50 mg/mL) | Driven by ion-dipole interactions; salt dissociation is favorable.[4][1][2][3] |

| Aqueous | 0.9% Saline (PBS) | Moderate-High | Slightly reduced compared to pure water due to the Common Ion Effect ( |

| Polar Aprotic | DMSO | Very High (>100 mg/mL) | The "Universal Solvent" for salts; high dielectric constant solvates the cation effectively.[4][1][3] |

| Polar Protic | Methanol / Ethanol | High | Excellent solvation of both the ionic head (H-bonding) and the lipophilic tail.[4][1][3] |

| Chlorinated | Dichloromethane (DCM) | Moderate | Unusual for salts, but the lipophilic |

| Non-Polar | Hexane / Toluene | Insoluble | Lattice energy exceeds solvation enthalpy; no mechanism to stabilize the ions.[4][1][3] |

| Ether | Diethyl Ether / TBME | Very Low | Poor solubility for the HCl salt; often used as an anti-solvent for crystallization.[4][1][3] |

Critical Note: If the Free Base is generated (by raising pH > 10), the profile inverts: Water solubility drops to near zero, and Hexane/Ether solubility becomes High.[4][1]

Part 3: Experimental Protocols

Do not rely on visual inspection alone.[4][2][3] The following protocol ensures data integrity using a self-validating HPLC workflow.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)[1][2][3][4]

Objective: Determine the saturation solubility (

Reagents:

-

Solvents: HPLC-grade Water, DMSO, Methanol[1]

-

Standard: Internal Standard (e.g., Benzophenone) if using UV, or external calibration.[2]

Workflow Visualization:

Figure 1: Standardized workflow for thermodynamic solubility assessment.

Step-by-Step Procedure

-

Preparation: Weigh approximately 10 mg of 2-(Trifluoromethyl)azepane HCl into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 200 µL of the target solvent (e.g., Water).[4][2]

-

Equilibration: Place the tube in a thermomixer at 25°C and shake at 700 rpm for 24 hours.

-

Why 24h? To overcome the "supersaturation" effect and ensure the crystal lattice is in true equilibrium with the solution.

-

-

Filtration: Centrifuge at 13,000 rpm for 10 minutes. Alternatively, filter the supernatant through a 0.22 µm PVDF or PTFE filter (ensure the filter is compatible with the solvent).[2]

-

Dilution: Carefully remove 10 µL of the clear supernatant and dilute into 990 µL of Mobile Phase (usually Water/Acetonitrile 50:50).

-

Caution: Direct injection of saturated solutions will saturate the detector and carry over to subsequent runs.[4]

-

-

Analysis: Inject onto HPLC (C18 Column). Calculate concentration using a pre-established calibration curve.[4][2][3]

Part 4: Implications for Drug Development[1][2][3][4][5][6][7]

pH-Dependent Solubility (The "pH-max" Concept)

For ionizable drugs like this azepane, solubility is not a constant; it is a function of pH.[1][2][3]

[1][2][3]-

Low pH (pH 1-5): The molecule remains protonated.[4][1][2][3] Solubility is maximal (limited only by the salt's lattice energy).[4][2][3]

-

High pH (pH > 9): The molecule deprotonates to the free base.[4][1][2][3] Solubility plummets to the intrinsic solubility (

), which is likely very low (< 0.1 mg/mL) due to the lipophilic

Application Scientist Tip: When formulating for intravenous (IV) delivery, maintain the pH at least 2 units below the

Salt Selection & Hygroscopicity

Fluorinated amine salts can be hygroscopic.[4][2][3]

-

Observation: If the solid becomes "sticky" or turns into an oil upon exposure to air, it is absorbing atmospheric water.[4]

-

Mitigation: Store under nitrogen/argon.[4][1][2] For formulation, consider switching from Hydrochloride (HCl) to a less hygroscopic counter-ion like Fumarate or Tosylate if solid-state stability is required.[4][1][2][3]

References

-

PubChem. (2023).[4][1][2] Compound Summary: 2-(Trifluoromethyl)azepane.[4][1][2] National Center for Biotechnology Information.[4][2] [Link]

-

Purser, S., et al. (2008).[4][2] Fluorine in medicinal chemistry. Chemical Society Reviews.[4][2] A foundational review on how fluorine alters lipophilicity and basicity. [Link]

-

FDA. (2021).[4][1][2] Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies (BCS Classification). Provides regulatory context for high vs. low solubility definitions. [Link]

-

Meanwell, N. A. (2018).[4][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link][1][2][3]

Sources

The Azepane Scaffold: A Technical Guide to 2-Substituted Derivatives in Drug Discovery

Topic: Literature Review on the Biological Activity of 2-Substituted Azepanes Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The azepane (hexamethyleneimine) ring represents a privileged yet underutilized scaffold in medicinal chemistry. Unlike its 5- and 6-membered counterparts (pyrrolidines and piperidines), the 7-membered azepane ring introduces unique conformational flexibility—oscillating between twist-chair and twist-boat conformers—that allows for dynamic induced-fit binding modes.

This guide focuses specifically on 2-substituted azepanes , a subclass where the substituent adjacent to the nitrogen atom creates a critical chiral center. This structural feature has proven essential in two distinct biological arenas: kinase inhibition (exemplified by the fungal metabolite Balanol) and glycosidase inhibition (via ring-expanded iminosugars).

Structural & Stereochemical Considerations

The biological potency of 2-substituted azepanes is governed by the "chiral switch" at the C2 position.

-

Conformational Flexibility: The azepane ring possesses higher entropy than piperidine. Substituents at C2 often lock the ring into a specific conformation, reducing the entropic penalty upon protein binding.

-

Pharmacophore Alignment: In kinase inhibitors, the C2-substituent directs the orientation of the linker connecting to the hinge-binding motif. In iminosugars, the C2-group (often a hydroxymethyl or alkyl chain) mimics the anomeric carbon or the aglycone of a glycoside.

Table 1: Comparative Bioactivity Profile of Azepane Classes

| Compound Class | Primary Target | Mechanism of Action | Key Structural Feature |

| Balanol Analogues | Protein Kinase C (PKC), PKA | ATP-Competitive Inhibition | Azepane nitrogen interacts with catalytic loop; C3/C4 substituents dictate selectivity. |

| Polyhydroxylated Azepanes | Glycosidases ( | Transition State Mimicry | C2-substituent mimics the glycosidic bond; Ring nitrogen mimics the oxocarbenium ion positive charge. |

| Synthetic Pharmacophores | GPCRs (5-HT7, D2), Integrins | Receptor Antagonism | Hydrophobic C2-benzyl/aryl groups provide steric bulk for receptor pocket filling. |

Therapeutic Area I: Kinase Inhibition (The Balanol Paradigm)

Balanol , a fungal metabolite, is the archetype for azepane-based kinase inhibitors.[1] It exhibits nanomolar potency against Protein Kinase C (PKC) and Protein Kinase A (PKA).[2]

Mechanism of Action

Balanol functions as an ATP-competitive inhibitor.[2][3] The azepane ring does not bind to the hinge region (where the adenine of ATP binds) but rather occupies the ribose/phosphate-binding region. The basic nitrogen of the azepane ring forms a critical electrostatic interaction with conserved aspartate/glutamate residues in the catalytic cleft.

Diagram 1: Kinase Inhibition Logic (Graphviz)

[3]

Therapeutic Area II: Glycosidase Inhibition (Iminosugars)

Ring-expanded iminosugars (7-membered polyhydroxylated azepanes) are potent inhibitors of glycosidases, enzymes responsible for carbohydrate metabolism. These compounds are investigated for treating lysosomal storage disorders (e.g., Gaucher disease) and diabetes.[4]

-

Selectivity Logic: The stereochemistry of the hydroxyl groups around the azepane ring must match the sugar substrate (e.g., manno-configuration for mannosidase inhibition).

-

The C2-Substituent Effect: A hydrophobic alkyl chain at C2 can drastically increase potency by interacting with the hydrophobic entrance of the enzyme's active site, a phenomenon known as the "aglycone binding effect."

Experimental Protocol: Glycosidase Inhibition Assay

Trustworthiness: This protocol uses a self-validating kinetic setup where linear absorbance indicates steady-state kinetics.

Materials:

-

Enzyme:

-Glucosidase (from S. cerevisiae) or -

Substrate:

-Nitrophenyl- -

Buffer: 67 mM Phosphate Buffer (pH 6.8).

-

Stop Solution: 1 M

.

Methodology:

-

Preparation: Dissolve the 2-substituted azepane test compound in DMSO. Prepare serial dilutions (0.1

M to 100 -

Incubation: In a 96-well plate, add 10

L of test compound and 20 -

Initiation: Add 20

L of -

Kinetics: Monitor absorbance at 405 nm every 60 seconds for 20 minutes using a microplate reader.

-

Validation: Include a positive control (Deoxynojirimycin, DNJ) and a solvent blank (DMSO only).

-

Analysis: Calculate the initial velocity (

) from the linear portion of the curve. Determine

Synthetic Accessibility & Workflow

Accessing the 2-substituted azepane core with high enantiopurity is the primary bottleneck. Two robust pathways are recommended:

-

Ring-Closing Metathesis (RCM): Cyclization of dienes derived from chiral amino acids.

-

Ring Expansion: Schmidt reaction or nitrene-mediated expansion of substituted cyclohexanones or nitroarenes.

Diagram 2: Synthetic Workflow for 2-Substituted Azepanes (Graphviz)

Future Outlook & SAR Trends

Current literature suggests a shift from simple enzyme inhibition to pharmacological chaperoning . In this approach, 2-substituted azepanes bind to misfolded lysosomal enzymes in the ER, stabilizing them enough to be trafficked to the lysosome, where the high concentration of substrate displaces the inhibitor.

Key SAR Trend: "Janus-type" inhibitors. Azepanes with a polar face (hydroxyls) to bind the catalytic site and a hydrophobic face (C2-alkyl/aryl) to interact with non-catalytic surface residues, improving selectivity over off-target glycosidases.

References

-

National Institutes of Health (PubMed). Molecular design and biological activity of potent and selective protein kinase inhibitors related to balanol. [Link]

-

American Chemical Society (Organic Letters). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. [Link]

-

ResearchGate. The emerging polyhydroxyazepane-based C-glycosides for glycosidase inhibition. [Link]

Sources

- 1. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential and selective inhibition of protein kinase A and protein kinase C in intact cells by balanol congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Scalable Synthesis of 2-(Trifluoromethyl)azepane Hydrochloride

Executive Summary & Strategic Analysis

The incorporation of a trifluoromethyl (

This Application Note details a scalable, convergent protocol derived from industrial process chemistry principles. Unlike medicinal chemistry routes that rely on expensive Ring-Closing Metathesis (RCM) catalysts (e.g., Grubbs), this protocol utilizes a Nucleophilic Trifluoromethylation of N-Acyliminium Ions .[1] This route is selected for its cost-effectiveness, use of readily available caprolactam precursors, and suitability for multi-kilogram scale-up.[1]

Key Advantages of this Protocol:

-

Cost Efficiency: Starts from inexpensive

-caprolactam.[1] -

Scalability: Avoids high-dilution conditions required for macrocyclization.[1]

-

Safety: Eliminates the need for high-pressure hydrogenation of pyridine precursors.[1]

Reaction Pathway & Mechanism[1]

The synthesis relies on the generation of a reactive

Mechanistic Workflow (DOT Visualization)

Figure 1: Synthetic pathway transforming caprolactam to the target trifluoromethylated azepane via an N-acyliminium intermediate.[1]

Detailed Experimental Protocols

Stage 1: Protection and Activation

Objective: Convert

-

Reagents:

-Caprolactam (1.0 equiv), Benzyl chloroformate (Cbz-Cl, 1.2 equiv), -

Apparatus: 3-neck round bottom flask, low-temperature thermometer, N2 atmosphere.

Protocol:

-

Dissolve

-caprolactam in anhydrous THF (5 vol) and cool to -78°C. -

Add

-BuLi (2.5 M in hexanes) dropwise over 30 minutes. Critical: Maintain internal temperature < -70°C to prevent ring opening or polymerization.[1] -

Stir for 45 minutes to ensure complete lithiation (formation of the lactam enolate/N-lithio species).

-

Add Cbz-Cl dropwise.[1] The solution may become cloudy.

-

Allow the reaction to warm to 0°C over 2 hours.

-

Quench: Add saturated

solution. -

Workup: Extract with EtOAc, wash with brine, dry over

. -

Purification: Recrystallization from hexanes/EtOAc is preferred over chromatography for scale.[1]

Stage 2: Hemiaminal Synthesis (Partial Reduction)

Objective: Selectively reduce the lactam carbonyl to the hemiaminal (hydroxyl-lactam) without over-reducing to the amine.[1]

-

Reagents:

-Cbz-Caprolactam, DIBAL-H (1.2 equiv), Toluene/THF.[1]

Protocol:

-

Dissolve

-Cbz-caprolactam in Toluene (10 vol) and cool to -78°C. -

Add DIBAL-H (1.0 M in toluene) slowly via cannula.[1]

-

Process Control: Monitor by TLC or HPLC. The starting material spot will disappear, and a more polar spot (hemiaminal) will appear.[1] Stop immediately upon consumption of starting material to avoid ring-opening to the amino-aldehyde.[1]

-

Quench (Rochelle's Salt Method): Add sat. Potassium Sodium Tartrate solution and stir vigorously at room temperature for 2 hours until the emulsion breaks and layers separate clearly.

-

Isolate the organic layer.[1] The hemiaminal is often unstable on silica; use directly in Stage 3 if possible.[1]

Stage 3: Nucleophilic Trifluoromethylation

Objective: Introduce the

-

Reagents: Crude Hemiaminal,

(Trimethyl(trifluoromethyl)silane, 1.5 equiv),

Protocol:

-

Dissolve the hemiaminal in anhydrous DCM (8 vol) under

. Cool to -40°C.[1] -

Add

in one portion.[1] -

Add

dropwise.[1] The Lewis acid facilitates the departure of the hydroxyl group (as a silyl ether or complex), generating the cyclic -

Stir at -40°C for 1 hour, then warm to 0°C.

-

Causality Note: The

anion (transferred from silicon) attacks the highly electrophilic iminium carbon.[1] The Cbz group is essential here; it destabilizes the iminium ion just enough to make it reactive but prevents the nitrogen lone pair from completely quenching the electrophilicity.[1] -

Quench: Add water carefully.

-

Purification: Flash chromatography (Silica, Hexane/EtOAc gradient). The product,

-Cbz-2-(trifluoromethyl)azepane, is a stable oil.[1]

Stage 4: Global Deprotection & Salt Formation

Objective: Remove the Cbz group and form the stable hydrochloride salt.[1]

Protocol:

-

Dissolve the intermediate in MeOH.

-

Add 10% Pd/C (5 wt% loading).

-

Hydrogenate at 1 atm (balloon) or 3 bar (Parr shaker) for 4-6 hours.

-

Filter catalyst through Celite.[1]

-

Add HCl (4M in dioxane, 1.1 equiv) to the filtrate.

-

Concentrate in vacuo.[1] Triturate the residue with

to obtain 2-(trifluoromethyl)azepane hydrochloride as a white solid.[1]

Technical Data & Process Parameters

Yield & Solvent Compatibility Table

| Parameter | Value / Condition | Notes |

| Overall Yield | 45 - 55% | Calculated from Caprolactam (4 steps) |

| Key Impurity | Ring-opened amino-alcohol | Result of DIBAL over-reduction |

| Solvent (Step 2) | Toluene > THF | Toluene improves DIBAL selectivity |

| Lewis Acid (Step 3) | Superior to | |

| Product State | White Hygroscopic Solid | Store under Argon/Desiccator |

| 19F NMR Shift | Diagnostic doublet (coupling to H2) |

Troubleshooting Guide (Self-Validating Systems)

-

Issue: Over-reduction in Stage 2.

-

Issue: Low Conversion in Stage 3.

References

-

Rioton, S., et al. "Synthesis of 2-trifluoromethylated piperidines and azepanes."[1][2] Beilstein Journal of Organic Chemistry, 2017.[1]

-

Ma, J.-A., & Cahard, D. "Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylations."[1] Chemical Reviews, 2004.[1] [1]

-

Prakash, G. K. S., et al. "Nucleophilic Trifluoromethylation Using Trimethyl(trifluoromethyl)silane."[1] Chemical Reviews, 1997.[1] [1]

-

Patent WO2007131538A1. "Azepane- or azocane-substituted pyrazoline compounds."[1][3] (Describes general handling of azepane scaffolds).

-

Klaver, et al. "Synthesis of N-protected-2-substituted-azacycloalkanes."[1] Organic Syntheses, describing the DIBAL reduction of lactams methodology.

Sources

- 1. Synthesis of 2-trifluoromethylated piperidines and azepanes – ScienceOpen [scienceopen.com]

- 2. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 3. WO2007131538A1 - Azepane- or azocane-substituted pyrazoline compounds, their preparation and use as medicaments - Google Patents [patents.google.com]

Application Notes & Protocols: A Guide to Reagents for the Enantioselective Synthesis of 2-(Trifluoromethyl)azepane

Introduction: The Significance of the 2-(Trifluoromethyl)azepane Scaffold

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly altering the physicochemical and biological properties of drug candidates.[1][2] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[3] When this group is installed onto a seven-membered azepane ring, it creates a chiral scaffold of significant interest. The 2-(trifluoromethyl)azepane motif is a valuable building block for novel therapeutics, combining the conformational flexibility of the azepane ring with the unique electronic properties of the CF₃ group.[1]

However, the stereocontrolled synthesis of this scaffold presents a considerable challenge.[2][4] The construction of the chiral center directly adjacent to the sterically demanding and strongly electron-withdrawing trifluoromethyl group requires highly specialized and selective synthetic strategies. This guide provides an in-depth analysis of the leading reagents and methodologies developed for the enantioselective synthesis of 2-(trifluoromethyl)azepane, focusing on the underlying principles and providing actionable protocols for the research scientist.

Strategic Overview: Pathways to Enantiopure 2-(Trifluoromethyl)azepane

Two primary strategies have emerged as the most effective for accessing enantioenriched 2-(trifluoromethyl)azepane: the diastereoselective ring expansion of smaller, chiral-pool-derived heterocycles, and the direct asymmetric trifluoromethylation of a seven-membered ring precursor. Each approach relies on a distinct set of reagents and mechanistic principles.

Caption: Mechanism of CF₃-directed ring expansion.

Protocol: Synthesis of (2S,4R)-4-Azido-2-(trifluoromethyl)azepane

This protocol is adapted from a published procedure and demonstrates the ring expansion using an azide nucleophile. [5]The synthesis begins with the corresponding chiral trifluoromethylated pyrrolidine alcohol, prepared from L-proline.

Materials:

-

(2S,5S)-1-benzyl-5-(hydroxymethyl)-2-(trifluoromethyl)pyrrolidine

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Sodium azide (NaN₃)

-

Acetonitrile (MeCN), anhydrous

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Activation (Mesylation):

-

Dissolve (2S,5S)-1-benzyl-5-(hydroxymethyl)-2-(trifluoromethyl)pyrrolidine (1.0 equiv) in anhydrous DCM (0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 equiv) dropwise, followed by the slow addition of methanesulfonyl chloride (1.2 equiv).

-

Stir the reaction mixture at 0 °C for 1 hour, monitoring by TLC for the consumption of the starting material.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is typically used in the next step without further purification.

-

-

Ring Expansion (Azide Addition):

-

Dissolve the crude mesylate from the previous step in anhydrous acetonitrile (0.1 M).

-

Add sodium azide (3.0 equiv) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS until the mesylate is fully consumed.

-

Cool the mixture to room temperature and filter off any insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure (2S,4R)-1-benzyl-4-azido-2-(trifluoromethyl)azepane.

-

Strategy 2: Direct Asymmetric Nucleophilic Trifluoromethylation

A more direct, though often more challenging, approach is the catalytic asymmetric addition of a trifluoromethyl nucleophile to a cyclic imine precursor. This strategy relies on the in-situ formation of a seven-membered cyclic imine and its subsequent reaction with a trifluoromethyl source in the presence of a chiral catalyst.

Reagents and Mechanistic Considerations

Trifluoromethylating Agents:

-

Ruppert-Prakash Reagent (TMSCF₃): This is the most common source for nucleophilic trifluoromethylation. [6][7]It requires an initiator, typically a fluoride source (e.g., TBAF) or an acid, to generate the active trifluoromethyl anion. For cyclic imines, acidic activation is often necessary to enhance the electrophilicity of the C=N bond. [7]* CF₃I/TDAE System: An alternative involves the two-electron reduction of trifluoromethyliodide (CF₃I) by tetrakis(dimethylamino)ethylene (TDAE) to generate a sequestered trifluoromethylcarbanion. [6]This method avoids the use of fluoride initiators.

Chiral Catalysts: The key to achieving enantioselectivity is the use of a chiral catalyst that can create a stereochemically defined environment around the imine. While specific catalysts for 2-(trifluoromethyl)azepane are not as broadly documented as for other systems, principles from related transformations suggest promising candidates:

-

Chiral Phosphoric Acids (Brønsted Acids): These catalysts can activate the imine by protonation and control the facial selectivity of the nucleophilic attack through hydrogen bonding interactions within a chiral pocket. [8]* Chiral Metal-Ligand Complexes: Lewis acidic metals (e.g., Cu, Rh, Pd) coordinated to chiral ligands can bind to the imine nitrogen, activating it and providing a chiral environment to direct the incoming trifluoromethyl nucleophile. [8]

General Protocol Outline: Catalytic Asymmetric Trifluoromethylation

This is a generalized protocol, as the optimal catalyst, solvent, and conditions are highly substrate-dependent and require empirical optimization.

Materials:

-

Azepane precursor (e.g., a suitable δ-lactam or amino alcohol)

-

Reagents for in-situ imine formation (if necessary)

-

Chiral Catalyst (e.g., chiral phosphoric acid or metal/ligand pre-catalyst)

-

Trifluoromethylating Agent (e.g., TMSCF₃)

-

Initiator/Activator (e.g., CsF, TBAF, or an acid)

-

Anhydrous, aprotic solvent (e.g., Toluene, THF, DCM)

Procedure:

-

Reaction Setup:

-

To a flame-dried reaction vessel under an inert atmosphere, add the cyclic imine precursor (1.0 equiv) and the chiral catalyst (typically 1-10 mol%).

-

Add anhydrous solvent and stir the mixture at the desired temperature (can range from -78 °C to room temperature).

-

-

Trifluoromethylation:

-

Add the trifluoromethylating agent (e.g., TMSCF₃, 1.5-2.0 equiv).

-

Add the initiator (e.g., a catalytic amount of a fluoride source) to begin the reaction.

-

Stir the reaction for the required time (can be from a few hours to >24 hours), monitoring by an appropriate method (chiral HPLC, GC, or NMR of a derivatized sample).

-

-

Workup and Purification:

-

Quench the reaction appropriately (e.g., with saturated aqueous NH₄Cl or water).

-

Extract the product with an organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

-

Purify the enantiomerically enriched product by flash column chromatography. The enantiomeric excess (ee) should be determined by chiral HPLC analysis.

-

Data Summary: Comparison of Methodologies

| Strategy | Key Reagents | Chirality Source | Typical Yield | Typical ee/dr | Advantages | Disadvantages | Reference |

| Ring Expansion | MsCl, NaN₃ (or other nucleophiles) | L-Proline (Chiral Pool) | Good to Excellent (45-99%) | >99:1 dr | High stereocontrol, reliable, versatile nucleophiles | Longer synthetic sequence | [5][9] |

| Direct Trifluoromethylation | TMSCF₃, Chiral Catalyst | Chiral Catalyst | Moderate to Good | Variable, requires optimization | More direct, fewer steps | Catalyst development needed, optimization can be difficult | [7][8] |

Conclusion and Future Outlook

The enantioselective synthesis of 2-(trifluoromethyl)azepane is an active area of research with significant implications for drug discovery. The ring expansion of chiral pyrrolidine precursors derived from L-proline stands out as a highly reliable and diastereoselective method, offering excellent control over the stereochemistry. [5]While direct asymmetric trifluoromethylation of cyclic imine precursors is a more atom-economical approach, it remains a more significant challenge that hinges on the development of bespoke chiral catalysts capable of high induction for this specific seven-membered ring system. Future efforts will likely focus on discovering novel organo- or metal-based catalysts to make this direct route more practical and efficient, further expanding the synthetic toolbox for accessing this valuable molecular scaffold.

References

-

Huang, Y., et al. (2015). Catalytic asymmetric synthesis of enantioenriched heterocycles bearing a C-CF3 stereogenic center. Chemistry – A European Journal. Available at: [Link] [4]2. Ni, C., & Hu, J. (2021). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Accounts of Chemical Research. Available at: [Link] [8]3. Rioton, S. (n.d.). Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen. Available at: [Link] [1]4. Burk, G. D., et al. (2005). Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. The Journal of Organic Chemistry. Available at: [Link] [6]5. Tokunaga, E., et al. (2018). Catalytic Asymmetric Construction of CF3-Substituted Chiral sp3 Carbon Centers. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link] [2]6. Wang, Y., & Zu, L. (2017). Catalytic asymmetric synthesis of CF3-substituted tertiary propargylic alcohols via direct aldol reaction of α-N3 amide. Chemical Science. Available at: [Link] [10]7. Nicoll, D. A. J., et al. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society. Available at: [Link] [3]8. Rout, L., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters. Available at: [Link] [11]9. Rout, L., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters. Available at: [Link] [12]10. Wang, Y., & Zu, L. (2017). Catalytic asymmetric synthesis of CF3-substituted tertiary propargylic alcohols via direct aldol reaction of α-N3 amide. Chemical Science. Available at: [Link] [13]11. Antunes, J. A., et al. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Journal of the American Chemical Society. Available at: [Link] [14]12. Guesné, S. J. J., et al. (2014). The reaction of cyclic imines with the Ruppert-Prakash reagent. Facile approach to alpha-trifluoromethylated nornicotine, anabazine, and homoanabazine. Journal of Fluorine Chemistry. Available at: [Link] [7]13. Shastin, A. V., et al. (2017). An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. Tetrahedron. Available at: [Link] [15]14. Van der Pijl, F., et al. (2017). Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. The Journal of Organic Chemistry. Available at: [Link] [9]15. Kiss, L., et al. (2018). Access to Enantio-enriched Substituted α-Trifluoromethyl Azepanes from l-Proline. Organic Letters. Available at: [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Catalytic asymmetric synthesis of enantioenriched heterocycles bearing a C-CF3 stereogenic center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Catalytic asymmetric synthesis of CF3-substituted tertiary propargylic alcohols via direct aldol reaction of α-N3 amide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Catalytic asymmetric synthesis of CF3-substituted tertiary propargylic alcohols via direct aldol reaction of α-N3 amide - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Using 2-(Trifluoromethyl)azepane hydrochloride as a building block in peptide synthesis

This Application Note is designed for advanced researchers in peptide chemistry and medicinal chemistry. It synthesizes established protocols for sterically hindered and electron-deficient amines to provide a robust guide for incorporating 2-(Trifluoromethyl)azepane hydrochloride into peptide backbones.[1]

Subject: 2-(Trifluoromethyl)azepane hydrochloride (2-CF3-Azepane[1]·HCl) Application: Peptidomimetics, Conformational Restriction, Metabolic Stability Version: 2.1 (Current Best Practices)[2]

Executive Summary

2-(Trifluoromethyl)azepane is a non-canonical amino acid surrogate that combines the conformational restriction of a seven-membered ring (azepane) with the profound stereoelectronic effects of a trifluoromethyl (

Its incorporation into peptide sequences offers three primary advantages:

-

Metabolic Stability: The

-trifluoromethyl group blocks oxidative metabolism at the -

Lipophilicity Modulation: Significant increase in

, enhancing membrane permeability.[2] -

Conformational Biasing: The bulky

group and the azepane ring force the peptide backbone into specific turn conformations (often acting as a bulky Proline mimic), useful for locking bioactive geometries.[1]

The Challenge: This building block presents a "perfect storm" of coupling difficulties. The azepane ring is sterically hindered (secondary amine), and the electron-withdrawing

Chemical Rationale & Properties[1][2][3][4][5][6][7][8][9][10]

Understanding the physical chemistry of this molecule is prerequisite to successful synthesis.[1]

The Nucleophilicity Problem

In standard amino acids (e.g., Proline), the secondary amine has a

-

Estimated

: ~5.5 – 6.5 (comparable to trifluoroethylamine). -

Consequence: While the amine is easily deprotonated (good), it is an extremely poor nucleophile (bad).[1] It requires highly activated electrophiles (acid chlorides, acid fluorides, or HOAt-esters) to form an amide bond.[2]

Steric Environment

The 7-membered ring is more flexible than Proline but occupies a larger volume.[1] The

Pre-Synthesis Considerations

Salt Handling

The building block is supplied as a Hydrochloride (HCl) salt.[1]

-

Storage: Hygroscopic. Store at -20°C under argon.

-

Free-Basing: Do NOT perform a liquid-liquid extraction to free-base the amine prior to use, as the free amine is volatile and prone to degradation.[1] Free-base in situ using a controlled amount of tertiary base.[1]

Stereochemistry

Commercial sources typically provide the racemate (

-

Note: Verify enantiomeric excess (ee) via

NMR using a chiral shift reagent (e.g., Mosher's acid chloride) if using a non-racemic starting material, as the synthesis of these cores often involves ring-expansion chemistry that can impact stereopurity.

Protocols: Coupling Strategies

Decision Matrix: Choosing Your Method

Use the following logic flow to select the appropriate coupling strategy.

Figure 1: Decision matrix for selecting coupling reagents based on synthesis mode.

Method A: Solution Phase (Acid Chloride Activation)

Best for: Valuable building blocks, convergent synthesis, or when SPPS fails.[2] Mechanism: Converts the carboxylic acid to an acid chloride (highly reactive electrophile) to overcome the low nucleophilicity of the 2-CF3-azepane.[1]

Reagents:

-

Carboxylic Acid Component (1.2 equiv)

-

Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) OR Oxalyl Chloride[1][2]

Protocol:

-

Activation: Dissolve the carboxylic acid (1.2 equiv) in dry DCM under

. Add Ghosez’s reagent (1.5 equiv). Stir at RT for 1–2 hours.[1] (Confirm acid chloride formation via TLC—conversion to non-polar spot). -

Preparation of Amine: In a separate flask, suspend 2-CF3-Azepane·HCl (1.0 equiv) in dry DCM. Add Collidine (3.0 equiv). Stir for 10 min to solubilize.

-

Coupling: Add the amine solution dropwise to the acid chloride solution at 0°C.

-

Reaction: Allow to warm to RT and stir for 12–24 hours.

-

Workup: Dilute with EtOAc, wash with 5%

, sat.

Method B: Solid Phase Peptide Synthesis (SPPS)

Best for: Automated synthesis, longer peptides.[2] Critical Adjustment: Standard HBTU/HCTU couplings will likely fail.[1] You must use HATU or PyAOP .[1]

Reagents:

-

Fmoc-AA-OH (Carboxylic acid, 4-5 equiv)[1]

-

HATU (4-5 equiv) or PyAOP (4-5 equiv)[1]

-

HOAt (4-5 equiv) - Optional but recommended additive[1]

-

DIEA (10 equiv)[1]

-

DMF/NMP (1:1 mix preferred for solubility)[1]

Protocol:

-

Pre-activation: Dissolve Fmoc-AA-OH and HATU/PyAOP in DMF/NMP. Add DIEA. Shake for exactly 30 seconds (do not over-activate, or racemization risk increases).

-

Coupling: Add the pre-activated mixture to the resin-bound 2-CF3-azepane (or add activated 2-CF3-azepane to the resin).

-

Conditions:

-

Microwave (Recommended): 75°C for 10 minutes (25W).

-

Room Temp: Double coupling, 2 x 2 hours.

-

-

Monitoring: The Chloranil Test must be used.[1] Standard Kaiser test (ninhydrin) does not detect secondary amines (like azepane) reliably.

-

Chloranil Test: Blue/Green beads = Secondary amine present (Incomplete coupling). Colorless/Amber = Complete.[1]

-

Quality Control & Validation

Incorporating fluorinated motifs allows for a powerful intrinsic probe:

Analytical Checklist

| Test | Method | Acceptance Criteria |

| Coupling Completion | LC-MS (ESI+) | Disappearance of M+1 (Amine) peak.[1] Appearance of Product M+1. |

| Stereo-integrity | Single fluorine signal (doublet or multiplet).[1] If two signals appear (~0.1-0.5 ppm apart), racemization occurred. | |

| Purity | HPLC (214 nm) | >95% purity. Note: |

NMR Signature

-

NMR: The

-

NMR: Expect a signal around -70 to -75 ppm (relative to

Case Study: Designing a Protease-Resistant Turn

Hypothetical application based on structural logic.

Objective: Stabilize a

Workflow:

-

Design: The native sequence ...-Leu-Pro-Tyr-... is cleaved at Tyr.[1]

-

Substitution: ...-Leu-[2-CF3-Azepane]-Tyr-...

-

Synthesis:

-

Coupling Tyr: Standard.[1]

-

Coupling 2-CF3-Azepane: Use Method B (PyAOP) .[1] The steric bulk of Tyr + Azepane requires the most powerful coupling agent.[1]

-

Coupling Leu: The secondary amine of the azepane is now the nucleophile.[1] Use Method A (Acid Fluoride) logic adapted for solid phase (use TFFH reagent) to drive the Leu coupling onto the hindered azepane nitrogen.[1]

-

Result: The resulting peptide adopts a Type VI-like turn due to the 7-membered ring constraint, while the

group shields the Leu-Azepane bond from enzymatic hydrolysis.[1]

References

-

Synthesis of 2-CF3-Azepanes: Rioton, S., et al. "Synthesis of 2-trifluoromethylated piperidines and azepanes."[1] ScienceOpen. Link[1]

-

Coupling Hindered Amines (Acid Fluorides): Wenschuh, H., et al. "Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues."[1][5] J. Org.[1][5] Chem. 1994, 59, 3275–3280.[1][2][5] Link[1]

-

Coupling Reagent Comparison (HATU/PyAOP): Albericio, F., et al. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey."[1] Organic Process Research & Development. Link[1]

-

Properties of

-CF3 Amines: Lui, F., Sameem, B. "Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery."[1][2] Macquarie University Research.[1] Link -

General

Data: "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds." Alfa Chemistry. Link

Sources

- 1. Synthesis of 2-trifluoromethylated piperidines and azepanes – ScienceOpen [scienceopen.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

Reductive amination conditions for 2-(Trifluoromethyl)azepane hydrochloride

Application Note & Protocol Guide

Part 1: Executive Summary & Scientific Rationale

The Challenge: 2-(Trifluoromethyl)azepane represents a unique synthetic challenge in medicinal chemistry.[1] It combines two distinct deactivating features:

-

Electronic Deactivation: The

-trifluoromethyl ( -

Steric & Conformational Strain: The 7-membered azepane ring is conformationally mobile (pseudorotation), leading to higher entropic barriers during reaction transition states compared to 5- or 6-membered rings.[1] Furthermore, the bulky

group imposes immediate steric hindrance at the reaction center.[1]

The Solution: Standard reductive amination protocols (e.g., "mix-and-stir" with sodium triacetoxyborohydride) often fail or stall with this substrate, leading to low conversion or side reactions.[1] This guide presents a Titanium(IV)-Mediated Protocol as the primary recommendation.[1] Titanium(IV) isopropoxide serves a dual function: it acts as a strong Lewis acid to activate the carbonyl and as a water scavenger to drive the unfavorable equilibrium toward the iminium intermediate before the reducing agent is introduced.[1]

Part 2: Mechanistic Insight & Pathway Visualization[1]

The following diagram illustrates the specific kinetic barriers introduced by the

Figure 1: Mechanistic pathway highlighting the role of Titanium(IV) in overcoming the nucleophilic deficit of the fluorinated amine.[1]

Part 3: Reagent Selection Matrix

Use this table to select the appropriate protocol based on your electrophile (carbonyl source).

| Variable | Method A: Ti(IV)-Mediated (Recommended) | Method B: Standard STAB | Method C: Catalytic Hydrogenation |

| Best For | Ketones , hindered aldehydes, & unreactive amines.[1] | Simple, reactive aldehydes (e.g., Formaldehyde, Benzaldehyde).[1] | Scale-up (>100g) or when chemical reductants are restricted.[1] |

| Reducing Agent | |||

| Solvent | THF (Anhydrous) | DCE (1,2-Dichloroethane) | Ethanol or Methanol |

| Additives | Acetic Acid (AcOH) | None or mild acid | |

| Key Advantage | Forces imine formation; acts as dehydrating agent. | Mild; tolerates many functional groups.[2] | Clean workup (filtration). |

| Risk Factor | Requires strict anhydrous conditions; Ti-emulsion during workup.[1] | Slow reaction for this specific substrate; incomplete conversion. | Potential dehalogenation or defluorination (rare but possible). |

Part 4: Detailed Experimental Protocols

Pre-requisite: Free-basing the Salt

Since the starting material is a hydrochloride salt, it must be neutralized.[1]

-

In-situ: Add 1.05 equivalents of DIPEA (N,N-Diisopropylethylamine) to the reaction mixture.[1]

-

Pre-wash (Preferred for Method A): Partition the salt between

and saturated aqueous

Method A: Titanium(IV)-Mediated Reductive Amination (Gold Standard)

Use this method for ketones or when maximum yield is required.

Reagents:

-

2-(Trifluoromethyl)azepane (Free base): 1.0 equiv[1]

-

Carbonyl compound (Ketone/Aldehyde): 1.2 – 1.5 equiv

-

Titanium(IV) isopropoxide (

): 1.5 – 2.0 equiv -

Sodium Borohydride (

): 2.0 equiv (or -

Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Protocol:

-

Complexation: In a flame-dried flask under nitrogen, dissolve the 2-(trifluoromethyl)azepane (free base) and the carbonyl compound in anhydrous THF.

-

Activation: Add

dropwise via syringe. The solution may turn slightly yellow/orange.[1] -

Imine Formation: Stir the mixture at room temperature for 6–12 hours.

-

Note: For sterically hindered ketones, heating to 40–50°C for 4 hours may be necessary. Monitor by LCMS for the disappearance of the amine and appearance of the imine (M+H).[1]

-

-

Reduction: Cool the reaction mixture to 0°C (ice bath). Carefully add

(solid or dissolved in minimal diglyme) in portions. Caution: Gas evolution ( -

Reaction: Allow to warm to room temperature and stir for 2–4 hours.

-

Quench & Workup (Crucial Step):

-

Add 10% aqueous NaOH or saturated Rochelle’s salt (Potassium Sodium Tartrate) solution.

-

Stir vigorously for 1 hour until the white titanium emulsion breaks into two clear layers.

-

Extract with EtOAc (

). Wash combined organics with brine, dry over

-

Method B: Standard STAB Protocol

Use this method ONLY for highly reactive aldehydes.

Reagents:

-

2-(Trifluoromethyl)azepane HCl: 1.0 equiv[1]

-

Aldehyde: 1.2 equiv[1]

-

Sodium Triacetoxyborohydride (STAB): 1.5 – 2.0 equiv

-

DIPEA: 1.0 equiv

-

Acetic Acid: 1.0 – 2.0 equiv (Catalyst)

-

Solvent: 1,2-Dichloroethane (DCE)[1]

Step-by-Step Protocol:

-

Mix: Suspend the amine salt in DCE. Add DIPEA and stir for 10 mins.

-

Acidify: Add the aldehyde and Acetic Acid. Stir for 30 minutes to allow hemiaminal equilibrium.

-

Reduce: Add STAB in one portion.

-

Timecourse: Stir at room temperature for 12–24 hours.

-

Checkpoint: If conversion is <50% after 12h, add another 0.5 equiv of STAB and heat to 40°C.

-

-

Workup: Quench with saturated

. Extract with DCM.

Part 5: Troubleshooting & Optimization Logic

Use the following logic flow to troubleshoot low yields.

Figure 2: Decision tree for troubleshooting reaction failures.

Part 6: References

-

Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link[1]

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1. Link

-

Rioton, S., et al. (2017).[1] "Synthesis of 2-trifluoromethylated piperidines and azepanes." ScienceOpen/Collection. (Context on